Pyridine-2-carbonyl chloride

Vue d'ensemble

Description

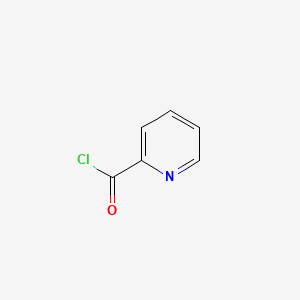

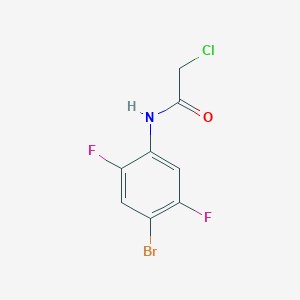

Pyridine-2-carbonyl chloride, also known as 2-Pyridinecarbonyl chloride, is a chemical compound with the molecular formula C6H4ClNO . It is used in the synthetic preparation of various pharmaceutical goods .

Molecular Structure Analysis

The molecular weight of this compound is 141.56 g/mol . For this compound hydrochloride, the molecular weight is 178.01 g/mol . The exact molecular structure can be found in chemical databases .Chemical Reactions Analysis

Pyridine derivatives, including this compound, can undergo nucleophilic substitution reactions . The exact chemical reactions involving this compound are not clearly mentioned in the available resources.Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It should be stored under inert gas at a temperature between 0-10°C .Applications De Recherche Scientifique

1. Catalyst in Synthesis Processes

Pyridine-2-carbonyl chloride derivatives have been used as catalysts in various synthesis processes. For instance, a study by Moosavi‐Zare et al. (2013) describes the use of an ionic liquid sulfonic acid functionalized pyridinium chloride as an efficient catalyst for the solvent-free synthesis of tetrahydrobenzo[a]-xanthen-11-ones, which are important in pharmaceutical chemistry (Moosavi‐Zare et al., 2013).

2. Cross-Electrophile Coupling

In a 2020 study, Kim et al. utilized pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCamCN), a derivative of this compound, for nickel-catalyzed cross-electrophile coupling of aryl chlorides with primary alkyl chlorides, demonstrating its potential in complex chemical synthesis (Kim et al., 2020).

3. Coordination Chemistry and Catalysis

Dey et al. (2014) reported the use of chloro-ruthenium complexes with carbonyl and N-(aryl)pyridine-2-aldimines as ancillary ligands. These complexes were used in C–C cross-coupling catalysis, highlighting the compound's role in facilitating important chemical reactions (Dey et al., 2014).

4. Hydrogen Transfer Reactions

A study by Tondreau et al. (2008) discussed bis(imino)pyridine iron complexes for the chemo- and regioselective reduction of aldehydes and ketones, indicating the compound's relevance in hydrogen transfer reactions (Tondreau et al., 2008).

5. Polymer Synthesis

Yoshioka (2018) explored the use of this compound in the preparation of aromatic polyamide nanoparticles, showing its utility in advanced material synthesis and polymer science (Yoshioka, 2018).

Safety and Hazards

Mécanisme D'action

Mode of Action

The mode of action of Pyridine-2-carbonyl chloride involves nucleophilic substitution reactions . In these reactions, this compound, a carbonyl compound, interacts with a neutral nucleophile, pyridine . The charge decomposition analysis is performed to explore the main components of the transition state’s LUMO . This interaction leads to changes in the molecular structure of the targets, which can affect their function.

Biochemical Pathways

It is known that pyridine derivatives can have various effects on biochemical pathways, including antimicrobial properties

Result of Action

It is known that the compound can cause changes in the molecular structure of its targets, which can affect their function .

Analyse Biochimique

Biochemical Properties

Pyridine-2-carbonyl chloride plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions . It interacts with enzymes, proteins, and other biomolecules, and these interactions are often characterized by the formation of mixed orbitals originating from the nucleophile and the substrate .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through nucleophilic substitution reactions .

Temporal Effects in Laboratory Settings

It is known that the compound participates in nucleophilic substitution reactions, which could potentially influence its stability and degradation over time .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

pyridine-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-6(9)5-3-1-2-4-8-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAYJRPASWETSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide](/img/structure/B3041375.png)

![N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B3041377.png)

![N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,6-dichlorophenyl)urea](/img/structure/B3041378.png)

![N-[(2,6-dichloroisonicotinoyl)oxy]-2-furamide](/img/structure/B3041380.png)

![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B3041381.png)

![2,6-Dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B3041382.png)

![N'4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide](/img/structure/B3041383.png)

![3-(2-chloro-6-fluorophenyl)-N'-({[(2,6-dichloropyridin-4-yl)amino]carbonyl}oxy)-5-methylisoxazole-4-carboximidamide](/img/structure/B3041386.png)

![2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3041387.png)